H-2-ABU-ALA-OH

Description

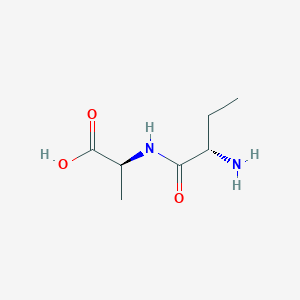

H-2-ABU-ALA-OH is a dipeptide derivative composed of 2-aminobutyric acid (2-Abu) and alanine (Ala) residues. The structure features a free amino group (H-) at the N-terminus and a carboxylic acid (-OH) at the C-terminus. For instance, H-GLY-2-ABU-OH (CAS: 19461-37-1), a dipeptide of glycine and 2-Abu, shares a similar backbone but differs in the side-chain composition . This compound is hypothesized to exhibit distinct solubility, stability, and reactivity profiles due to the alanine residue’s methyl side chain, which may influence steric interactions and hydrogen-bonding capacity.

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O3 |

|---|---|

Molecular Weight |

174.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminobutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |

InChI Key |

CXIYNQMIFYYQJC-WHFBIAKZSA-N |

SMILES |

CCC(C(=O)NC(C)C(=O)O)N |

Isomeric SMILES |

CC[C@@H](C(=O)N[C@@H](C)C(=O)O)N |

Canonical SMILES |

CCC(C(=O)NC(C)C(=O)O)N |

sequence |

XA |

Origin of Product |

United States |

Preparation Methods

Protection and Activation of Amino Acid Constituents

The synthesis of H-2-ABU-ALA-OH in solution phase necessitates orthogonal protecting groups to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is frequently employed to protect the α-amino group of 2-aminobutyric acid, while its carboxyl group is shielded as a tert-butyl ester. Conversely, alanine’s amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) moiety, and its carboxyl functionality is activated as a methyl ester. These protections ensure selective coupling at the desired positions.

The activation of 2-aminobutyric acid’s carboxyl group is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxy-7-azabenzotriazole (HOAt). This reagent pair facilitates the formation of an active ester intermediate, enhancing nucleophilic attack by alanine’s deprotected amino group. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane under inert conditions for 2–4 hours.

Coupling and Deprotection

Following activation, the coupling proceeds via a nucleophilic acyl substitution mechanism. The tert-butyl ester on 2-aminobutyric acid ensures solubility in organic solvents while minimizing racemization. Post-coupling, sequential deprotection is performed: Boc removal via trifluoroacetic acid (TFA) treatment and Fmoc cleavage using piperidine. Final purification employs acid/base liquid-liquid extraction, leveraging the differential solubility of the dipeptide and byproducts.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Selection and Amino Acid Immobilization

Solid-phase synthesis offers advantages in iterative coupling and simplified purification. TentaGel or Wang resins are preferred for this compound due to their compatibility with Fmoc chemistry. The first amino acid, 2-aminobutyric acid, is anchored to the resin via its carboxyl group using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Microwave-Assisted Coupling

Recent innovations utilize microwave irradiation to accelerate coupling kinetics. A study demonstrated that employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with ethyl-2-cyano-2-(hydroxyimino)acetate (OxymaPure) in water-TPGS-750-M micelles achieves 67% yield for analogous pentapeptides. Microwave heating at 75°C for 1–2 hours reduces epimerization and enhances purity compared to conventional thermal methods.

Cleavage and Global Deprotection

Post-synthesis, the dipeptide is cleaved from the resin using TFA, simultaneously removing tert-butyl and Boc protections. HPLC purification isolates this compound with >95% purity, as confirmed by mass spectrometry.

Comparative Analysis of Synthesis Methodologies

Table 1: Solution-Phase vs. Solid-Phase Synthesis Parameters

Emerging Techniques and Optimization

Nanoparticle-Enhanced Solubility

Water-dispersible Fmoc-amino acid nanoparticles (250–500 nm) synthesized via ball-mill pulverization with polyethylene glycol (PEG) improve coupling efficiency in SPPS. This approach mitigates solubility challenges, particularly for hydrophobic residues like 2-aminobutyric acid.

Green Chemistry Initiatives

The use of TPGS-750-M micelles in aqueous SPPS reduces organic solvent consumption by 90%, aligning with sustainable chemistry principles. This method also facilitates gram-scale production without compromising yield.

Chemical Reactions Analysis

Types of Reactions

H-2-ABU-ALA-OH undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Oxo derivatives of the amino acid.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

H-2-ABU-ALA-OH has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Potential precursor for pharmaceuticals such as anti-tuberculosis and anti-epilepsy drugs.

Industry: Utilized in the production of enantiomerically pure compounds for various industrial applications.

Mechanism of Action

The mechanism of action of H-2-ABU-ALA-OH involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The molecular targets and pathways include:

Enzyme Inhibition: Inhibits enzymes such as amino acid oxidases.

Receptor Binding: Binds to specific receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between H-2-ABU-ALA-OH and two analogous compounds: Boc-β-tBu-Ala-OH (CAS: 79777-82-5) and H-GLY-2-ABU-OH (CAS: 19461-37-1).

Key Observations:

Boc-β-tBu-Ala-OH is a protected amino acid derivative designed for SPPS, offering enhanced stability and controlled reactivity due to its tert-butyl (tBu) and Boc groups. In contrast, this compound lacks protective groups, making it more reactive but less stable under acidic or oxidative conditions .

H-GLY-2-ABU-OH differs in its amino acid sequence (glycine vs.

Physicochemical and Toxicological Profiles

- Boc-β-tBu-Ala-OH: Melting point: 114°C. No acute toxicity, skin irritation, or environmental hazards reported .

- This compound (Inferred): Expected to have a lower melting point (<100°C) due to the absence of stabilizing tBu groups. Potential sensitivity to hydrolysis or oxidation at free termini.

- H-GLY-2-ABU-OH: No specific toxicity data available, but similar dipeptides are generally regarded as low-risk in laboratory settings .

Research Findings and Challenges

Synthetic Utility :

- Boc-β-tBu-Ala-OH is widely used in SPPS due to its compatibility with Fmoc/tBu strategies . This compound, with unprotected termini, may require orthogonal protection schemes for selective coupling in peptide chains.

Stability Concerns: Free amino and carboxyl groups in this compound could lead to dimerization or cyclization under elevated temperatures, as seen in related dipeptides .

Analytical Characterization :

- As per , characterization of such compounds requires elemental analysis, NMR, and mass spectrometry to confirm identity and purity. For example, Boc-β-tBu-Ala-OH’s stability is validated via HPLC and FTIR .

Q & A

Q. What role can AI-driven platforms play in predicting synthetic pathways for this compound analogs?

- Methodological Answer : Leverage retrosynthesis tools (e.g., IBM RXN for Chemistry) trained on reaction databases. Validate AI-generated routes with small-scale pilot reactions and iterative feedback loops. Publish negative results to improve model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.